1,1,1-Trifluoro-2-nitropropane, 99%
Overview
Description
1,1,1-Trifluoro-2-nitropropane, 99% (TFN) is an organic compound with a wide range of uses in scientific research and laboratory experiments. This compound is a colorless liquid at room temperature and has a boiling point of 95.2°C. It is soluble in water and has a low vapor pressure. Its chemical formula is C3H3F3NO2 and it is a nitroalkane. TFN has a variety of applications in scientific research and laboratory experiments, as it is a versatile reagent that can be used to synthesize a variety of compounds.
Scientific Research Applications
1,1,1-Trifluoro-2-nitropropane, 99% has a variety of applications in scientific research, including the synthesis of a number of compounds, such as pyridines, quinolines, and fluorinated compounds. It can also be used as a solvent for a variety of organic reactions, such as Diels-Alder reactions and Wittig reactions. 1,1,1-Trifluoro-2-nitropropane, 99% can also be used as a catalyst for a number of reactions, such as the oxidation of alkenes and the hydrolysis of esters.
Mechanism Of Action
1,1,1-Trifluoro-2-nitropropane, 99% is an electron-rich compound, and its reactivity is due to the presence of a trifluoromethyl group, which is electron-donating. This electron-donating group increases the electrophilicity of the nitro group, making it more reactive towards electrophiles. The nitro group can also act as a nucleophile, and can react with electrophiles to form nitroalkanes.
Biochemical and Physiological Effects
1,1,1-Trifluoro-2-nitropropane, 99% is not known to have any significant biochemical or physiological effects. It is considered to be non-toxic and has low vapor pressure, making it safe to handle in laboratory experiments.
Advantages And Limitations For Lab Experiments
The main advantage of using 1,1,1-Trifluoro-2-nitropropane, 99% in laboratory experiments is its versatility as a reagent and solvent. It can be used to synthesize a variety of compounds, and can also be used as a catalyst for a number of reactions. Its low vapor pressure and non-toxic nature make it safe to handle in laboratory experiments. The main limitation of 1,1,1-Trifluoro-2-nitropropane, 99% is its high price, which can make it difficult to use in large-scale laboratory experiments.
Future Directions
Due to its versatility and low cost, 1,1,1-Trifluoro-2-nitropropane, 99% has a wide range of potential applications in scientific research and laboratory experiments. Some of the potential future directions for 1,1,1-Trifluoro-2-nitropropane, 99% include its use as a catalyst for organic reactions, its use as a solvent for a variety of organic reactions, and its use in the synthesis of fluorinated compounds. Additionally, 1,1,1-Trifluoro-2-nitropropane, 99% could be used in the synthesis of pharmaceuticals, as it has been shown to be a useful reagent in the synthesis of pyridines and quinolines. Finally, 1,1,1-Trifluoro-2-nitropropane, 99% could be used in the synthesis of polymers, as it has been shown to be effective in the synthesis of poly(vinyl chloride) and poly(vinyl fluoride).
properties
IUPAC Name |
1,1,1-trifluoro-2-nitropropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO2/c1-2(7(8)9)3(4,5)6/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPPXJGZEBYNAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Trifluoromethyl-1-nitroethane |
Synthesis routes and methods
Procedure details
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